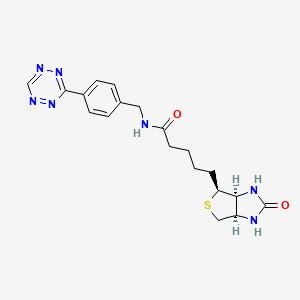
Tetrazine-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-biotin is a compound that combines the properties of tetrazine and biotin. Tetrazine is a heterocyclic compound containing four nitrogen atoms, known for its rapid and specific bioorthogonal reactions. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The combination of these two molecules results in a versatile compound used extensively in chemical biology and biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrazine-biotin can be synthesized through various methods, including microwave-assisted reactions, solid-phase synthesis, and metal-based catalysis. One common approach involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and strained alkenes or alkynes . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of this compound derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazine-biotin undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction involves the cycloaddition of tetrazine with strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Electrophilic Addition: Tetrazine can participate in electrophilic addition reactions with various electrophiles.
Nucleophilic Displacement: Tetrazine can undergo nucleophilic displacement reactions, leading to the formation of substituted tetrazine derivatives.
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene), alkynes, electrophiles, and nucleophiles.
Conditions: Mild reaction conditions, often performed in aqueous solutions or organic solvents.
Major Products: The major products formed from these reactions include dihydropyridazine derivatives, substituted tetrazines, and various biotinylated compounds .
Wissenschaftliche Forschungsanwendungen
Tetrazine-biotin has a wide range of applications in scientific research, including:
Chemical Biology: Used for bioorthogonal labeling and imaging of biomolecules in live cells and organisms.
Proteomics: Employed in chemical proteomics to study protein interactions and functions.
Diagnostics: Applied in diagnostic assays for the detection of biomolecules and pathogens.
Oncotherapy: Used in cancer therapy for targeted imaging and treatment of tumors.
Wirkmechanismus
Tetrazine-biotin exerts its effects through bioorthogonal reactions, primarily the IEDDA reaction. The tetrazine moiety reacts rapidly and specifically with strained alkenes or alkynes, forming stable covalent bonds. This reaction allows for the selective labeling and modification of biomolecules without interfering with biological processes . The biotin moiety facilitates the enrichment and detection of labeled biomolecules through its strong affinity for streptavidin .
Vergleich Mit ähnlichen Verbindungen
Triazine-biotin: Similar to tetrazine-biotin but contains a triazine moiety instead of tetrazine.
Tetrazine-PEG: A tetrazine derivative conjugated with polyethylene glycol (PEG) for enhanced solubility and biocompatibility.
Tetrazine-fluorophore: A tetrazine derivative conjugated with a fluorescent dye for imaging applications.
Uniqueness: this compound stands out due to its rapid and specific bioorthogonal reactions, making it highly suitable for live-cell imaging and in vivo applications. Its combination with biotin allows for efficient enrichment and detection of labeled biomolecules, providing a powerful tool for chemical biology and biomedical research .
Eigenschaften
Molekularformel |
C19H23N7O2S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15-,17-/m0/s1 |
InChI-Schlüssel |
GBJXXSUDJUYIIH-ZOBUZTSGSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)
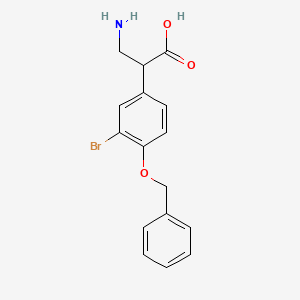
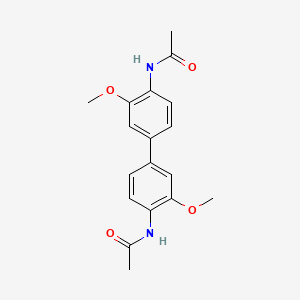
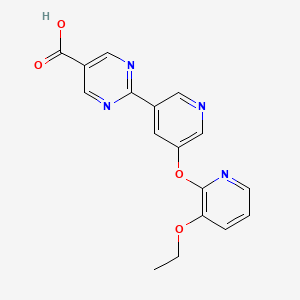

![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)


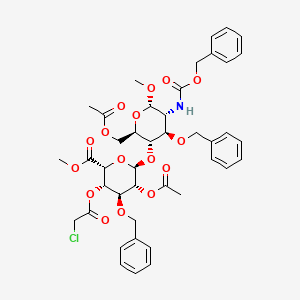
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
